molecular formula C16H15ClO3 B5628768 4-chloro-3,5-dimethylphenyl 3-methoxybenzoate

4-chloro-3,5-dimethylphenyl 3-methoxybenzoate

Cat. No. B5628768
M. Wt: 290.74 g/mol
InChI Key: SMTPUHYUGNZBHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions, with structure determination confirmed by single-crystal X-ray analysis. For instance, Kumarasinghe et al. (2009) detailed the synthesis of a closely related compound through a regiospecific process, highlighting the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

DFT and TD-DFT/PCM calculations are crucial for understanding the molecular structure and spectroscopic characterization of similar compounds. Wazzan et al. (2016) used these methods to analyze the structural parameters and spectroscopic properties of chlorophenyl and methoxybenzyl dyes, offering insights into the compound's molecular structure and interactions (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

The reactivity and interaction of compounds with similar structures in different chemical environments can be studied through various techniques. For instance, HasegawaYoshinori (1983) explored the reactions of methoxy- and chloro-dinitrobenzoic acids with hydroxide ion, revealing the formation of anionic σ-complexes, indicative of the compound's reactive properties (HasegawaYoshinori, 1983).

Physical Properties Analysis

The physical properties, such as crystal structure and thermal behavior, of related compounds have been extensively studied. Alaşalvar et al. (2014) investigated the crystal structure and vibrational frequencies of a pyrazole-3-carboxylic acid derivative, providing valuable data on the physical aspects of such compounds (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity descriptors and charge distributions, are essential for understanding the behavior of these compounds. Viji et al. (2020) conducted a comprehensive study on the molecular docking and quantum chemical calculations of a methoxy-chlorophenyl compound, shedding light on its chemical properties and potential biological effects (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-10-7-14(8-11(2)15(10)17)20-16(18)12-5-4-6-13(9-12)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTPUHYUGNZBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3,5-dimethylphenyl) 3-methoxybenzoate

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